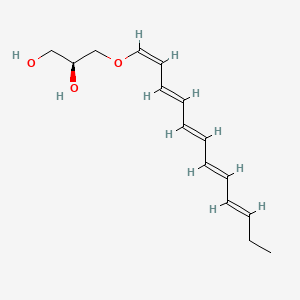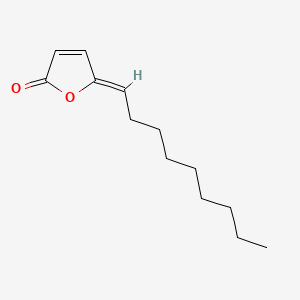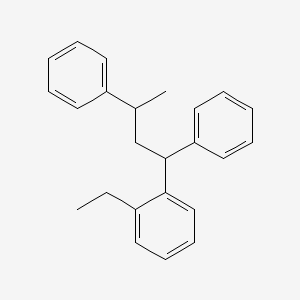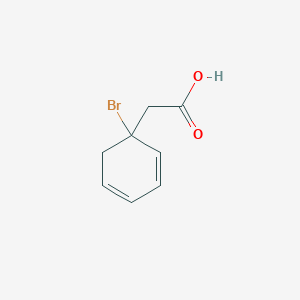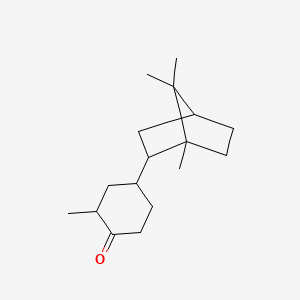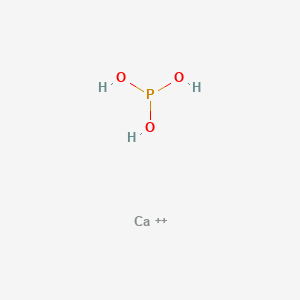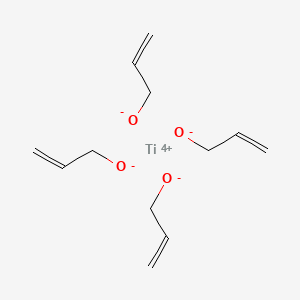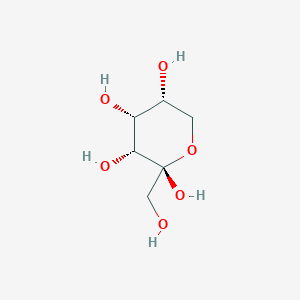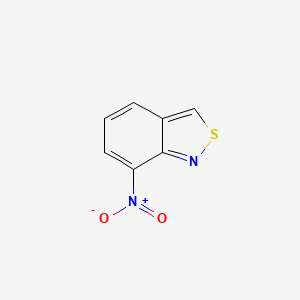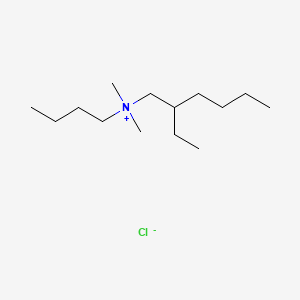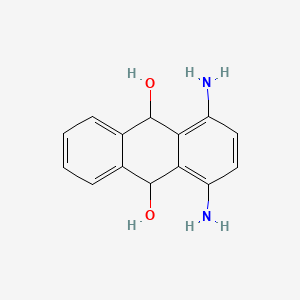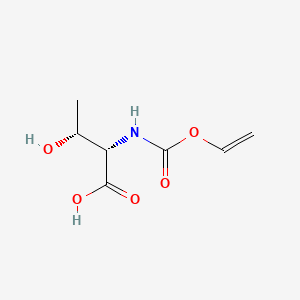
N-((Vinyloxy)carbonyl)-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Vinyloxy)carbonyl)-L-threonine is a specialized organic compound that features a vinyloxycarbonyl group attached to the amino acid L-threonine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Vinyloxy)carbonyl)-L-threonine typically involves the protection of the hydroxyl group of L-threonine followed by the introduction of the vinyloxycarbonyl group. One common method includes the reaction of L-threonine with vinyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-((Vinyloxy)carbonyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a carbonyl group.
Reduction: The vinyloxycarbonyl group can be reduced to form a hydroxyl group.
Substitution: The vinyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted threonine derivatives.
Scientific Research Applications
N-((Vinyloxy)carbonyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and polymers.
Mechanism of Action
The mechanism of action of N-((Vinyloxy)carbonyl)-L-threonine involves its interaction with specific molecular targets. The vinyloxycarbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparison with Similar Compounds
- N-((Vinyloxy)carbonyl)-L-serine
- N-((Vinyloxy)carbonyl)-L-tyrosine
- N-((Vinyloxy)carbonyl)-L-cysteine
Comparison: N-((Vinyloxy)carbonyl)-L-threonine is unique due to the presence of both a hydroxyl group and a vinyloxycarbonyl group, which provides distinct reactivity and functional versatility. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications.
Properties
CAS No. |
45083-20-3 |
|---|---|
Molecular Formula |
C7H11NO5 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
(2S,3R)-2-(ethenoxycarbonylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H11NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h3-5,9H,1H2,2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
BIYRYXIBPQJLIG-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC=C)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


